
Methyl (R)-2-isothiocyanato-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-isothiocyanato-2-phenylpropanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a phenylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-isothiocyanato-2-phenylpropanoate typically involves the reaction of ®-2-phenylpropanoic acid with a suitable isothiocyanate reagent. One common method is the reaction of the acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods
Industrial production of Methyl ®-2-isothiocyanato-2-phenylpropanoate may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-isothiocyanato-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Methyl ®-2-isothiocyanato-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-2-isothiocyanato-2-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through the modification of these biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the methyl and propanoate groups.
Methyl isothiocyanate: Similar isothiocyanate group but lacks the phenyl and propanoate groups.
2-Phenylpropanoic acid: Similar backbone but lacks the isothiocyanate group.
Uniqueness
Methyl ®-2-isothiocyanato-2-phenylpropanoate is unique due to the combination of its isothiocyanate group with a phenylpropanoate backbone. This structure provides a balance of reactivity and stability, making it useful in various applications.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl (2R)-2-isothiocyanato-2-phenylpropanoate |
InChI |
InChI=1S/C11H11NO2S/c1-11(12-8-15,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3/t11-/m1/s1 |
InChI Key |
ADHKQMAZPNPPJA-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)OC)N=C=S |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363758.png)
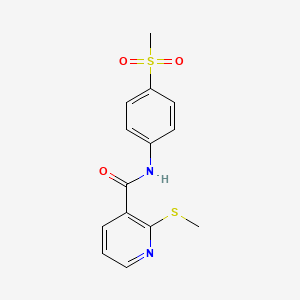

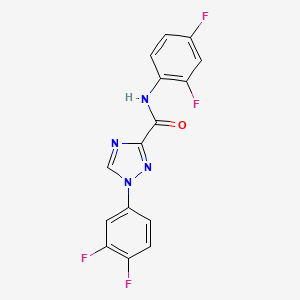

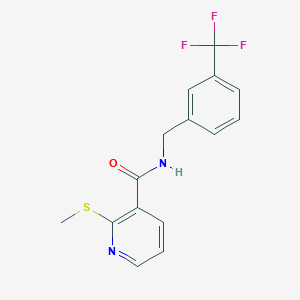
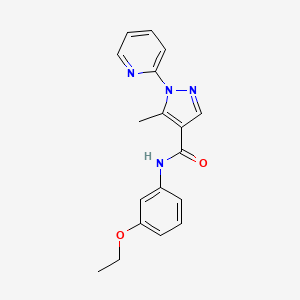
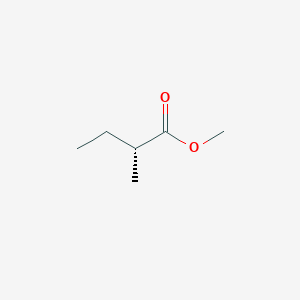


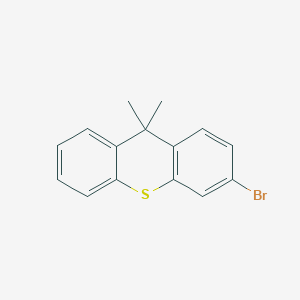

![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)

